2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with a dimethylpyrimidine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Dimethylpyrimidine: The piperazine intermediate is then reacted with 5,6-dimethylpyrimidine under nucleophilic substitution conditions.
Formation of the Final Compound: The resulting intermediate is then coupled with 4-cyanopyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
- Methoxyphenylfuro[2,3-d]pyrimidine
Uniqueness
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperazine moiety and a dimethylpyrimidine group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-13(2)19-11-20-16(12)22-7-5-21(6-8-22)15-9-14(10-17)3-4-18-15/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVQFQXJIPXRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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